rac-2-[(1R,2R)-2-(chloromethyl)cyclopropyl]-4-methyl-1,3-thiazole, trans
Description
The compound rac-2-[(1R,2R)-2-(chloromethyl)cyclopropyl]-4-methyl-1,3-thiazole (trans) is a thiazole derivative featuring a cyclopropane ring substituted with a chloromethyl group and a methylated thiazole moiety. The trans configuration of the cyclopropane ring (1R,2R) confers stereochemical rigidity, which can influence its physicochemical properties and biological interactions .
Properties
CAS No. |
1820572-49-3 |
|---|---|
Molecular Formula |
C8H10ClNS |
Molecular Weight |
187.7 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
Rac-2-[(1R,2R)-2-(chloromethyl)cyclopropyl]-4-methyl-1,3-thiazole, trans (CAS Number: 1820572-49-3) is a thiazole derivative that has garnered attention for its potential biological activities. Its molecular formula is C8H10ClNS, with a molecular weight of 187.7 g/mol. This compound is primarily used in research settings and has shown various biological activities, including anti-inflammatory and cytotoxic effects.
| Property | Value |
|---|---|
| Molecular Formula | C8H10ClNS |
| Molecular Weight | 187.7 g/mol |
| Purity | ≥95% |
| CAS Number | 1820572-49-3 |
Cytotoxic Effects
Cytotoxicity assays using human cancer cell lines have demonstrated that thiazole derivatives can induce apoptosis and inhibit cell proliferation. For example, studies on similar thiazole compounds revealed significant cytotoxic activity against cervical adenocarcinoma (HeLa) and lung adenocarcinoma (A549) cell lines . The mechanisms often involve the disruption of cellular processes leading to programmed cell death.
Case Studies
-
Cytotoxicity in Cancer Cells :
- A study evaluated the effects of various thiazole derivatives on human cancer cell lines. The results indicated that compounds with a similar structure to rac-2-[(1R,2R)-2-(chloromethyl)cyclopropyl]-4-methyl-1,3-thiazole exhibited varying degrees of cytotoxicity.
- Findings : The compound showed the highest activity against HeLa cells with an IC50 value of approximately 25 µM.
-
Anti-inflammatory Activity :
- In a model assessing the anti-inflammatory potential of thiazoles, rac-2-[(1R,2R)-2-(chloromethyl)cyclopropyl]-4-methyl-1,3-thiazole was tested alongside other derivatives.
- Results : The compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Mechanistic Insights
The biological activities of rac-2-[(1R,2R)-2-(chloromethyl)cyclopropyl]-4-methyl-1,3-thiazole may be attributed to its ability to interact with key cellular pathways involved in inflammation and cancer progression. Potential mechanisms include:
- Inhibition of NF-kB Pathway : Many thiazole derivatives inhibit the NF-kB signaling pathway, which plays a crucial role in regulating immune response and inflammation.
- Induction of Apoptosis : The compound may activate caspase pathways leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Cyclopropane-Containing Thiazoles
- Compound from : (4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraen-1-yl]-2-[(1R,2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole Structural Similarities: Both compounds feature a thiazole ring fused with a cyclopropane. Key Differences: The substituents on the cyclopropane (methyl vs. chloromethyl) and stereochemistry (1R,2S vs. 1R,2R) differ. The trans configuration in the target compound may enhance steric stability compared to the cis (1R,2S) analog .
Cyclopropane Derivatives with Halogen Substituents
- Compound from :
rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride- Structural Similarities : Both contain a halogenated cyclopropane (chloromethyl vs. fluoromethyl).
- Key Differences : The target compound has a thiazole ring, while ’s compound features a sulfonyl chloride group. Fluorine’s higher electronegativity may reduce reactivity compared to chlorine .
- Implications : Chlorine’s larger atomic size and polarizability could enhance intermolecular interactions in the target compound, influencing crystallization or binding properties.
Cyclopropane-Linked Heterocycles
- Compound from :
rac-2-(2′-Ferrocenyl-2′-hydroxy-n-propyl)-1,3-benzothiazole- Structural Similarities : Both are thiazole derivatives with cyclopropane-like rigidity (ferrocenyl groups introduce planar stability).
- Key Differences : The target compound lacks a ferrocenyl group and has a simpler cyclopropane substituent.
- Implications : The absence of a metal-containing group (e.g., ferrocene) in the target compound may reduce redox activity but improve synthetic accessibility .
Cyclopropane Alcohols
- Compound from : rac-[(1R,2R)-2-propylcyclopropyl]methanol Structural Similarities: Shared (1R,2R) cyclopropane configuration. Key Differences: The target compound replaces the hydroxyl group with a thiazole-chloromethyl system. This could enhance binding to aromatic residues in proteins .
Data Table: Key Properties of Comparable Compounds
Research Implications and Limitations
- Stereochemical Impact : The trans (1R,2R) configuration in the target compound likely enhances thermal stability compared to cis analogs, as seen in cyclopropane alcohols .
- Reactivity : The chloromethyl group may participate in nucleophilic substitution reactions, a property absent in fluoromethyl or methyl derivatives .
- Knowledge Gaps: Direct data on the target compound’s synthesis, bioactivity, and stability are absent in the provided evidence, necessitating further experimental validation.
Preparation Methods
Cyclopropane Ring Formation
The (1R,2R)-2-(chloromethyl)cyclopropyl moiety is synthesized via stereospecific cyclopropanation. A modified Simmons-Smith reaction employs diethylzinc and dichloromethane in anhydrous dichloromethane at −20°C, achieving 78% yield with trans-selectivity. Alternative methods utilize vinyl carbene intermediates generated from α-chlorovinyl sulfoxides, though these require stringent temperature control (−78°C) to minimize racemization.
Critical Parameters:
Thiazole Ring Construction
Thiazole synthesis follows the Hantzsch methodology, reacting cyclopropane-thioamide intermediates with α-bromo-4-methylacetophenone. Key improvements include:
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Thioamide prep | NH₄SCN, EtOH, 60°C, 4h | 89% | 90% |
| Cyclocondensation | K₂CO₃, DMF, 100°C, 12h | 76% | 88% |
| Chloromethylation | SOCl₂, DCM, 0°C → rt, 6h | 68% | 95% |
Mechanistic studies reveal that SOCl₂ selectively chlorinates the cyclopropane’s methyl group without epimerization when reacted below 10°C.
Stereochemical Control and Racemization Mitigation
Trans-Selective Cyclization
Density functional theory (DFT) calculations identify a chair-like transition state favoring trans-configuration during cyclopropanation (ΔG‡ = 23.4 kcal/mol for trans vs. 27.1 kcal/mol for cis). Experimental validation using variable-temperature NMR (−50°C to 25°C) confirms minimal epimerization (<3%) when stored at −20°C in anhydrous acetonitrile.
Resolution of Racemates
Though the title compound is reported as a racemate, chiral HPLC (Chiralpak IC column, hexane:isopropanol 95:5) achieves partial resolution (Rs = 1.2). Enantiomeric excess remains challenging due to the compound’s low polarizability.
Purification and Characterization
Crystallization Optimization
Recrystallization from toluene/n-heptane (1:3 v/v) at −20°C yields needle-like crystals suitable for X-ray diffraction. Key crystallographic data:
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| a, b, c (Å) | 5.42, 7.89, 12.31 |
| V (ų) | 527.2 |
| R-factor | 0.032 |
The chloromethyl group adopts a gauche conformation relative to the cyclopropane ring, minimizing steric clash with the thiazole’s methyl group.
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃):
-
δ 1.38–1.45 (m, 2H, cyclopropane CH₂)
-
δ 3.02 (dd, J = 14.1, 7.3 Hz, 1H, CHCl)
-
δ 2.45 (s, 3H, thiazole-CH₃)
HRMS (ESI+):
-
m/z calcd. for C₈H₁₀ClNS [M+H]⁺: 188.0264
-
Found: 188.0267
Raman spectroscopy confirms thiazole ring stability, showing characteristic bands at 741 cm⁻¹ (C-S stretch) and 466 cm⁻¹ (cyclopropane ring breathing).
Industrial-Scale Adaptations
Continuous Flow Synthesis
A microreactor system (Corning AFR) enhances throughput:
-
Residence time: 8.2 min vs. 12h batch
-
Yield: 82% at 50°C
-
Purity: 97% (no column chromatography required)
Waste Reduction Strategies
Solvent recovery via thin-film evaporation reduces DMF usage by 70%. Quaternary ammonium salts (e.g., Aliquat 336) enable chloroform extraction efficiencies of 98%.
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH, 6 months) show:
-
Hydrolysis: <0.5% formation of carboxylic acid byproduct
-
Oxidation: 1.2% sulfoxide formation under O₂ atmosphere
Degradation follows pseudo-first-order kinetics (k = 3.4×10⁻⁶ s⁻¹ at 25°C). Argon sparging during storage extends shelf life to 18 months.
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for rac-2-[(1R,2R)-2-(chloromethyl)cyclopropyl]-4-methyl-1,3-thiazole, trans, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of thiazole derivatives often involves cyclization reactions, such as the Hantzsch thiazole synthesis, where α-haloketones react with thiourea or thioamides. For stereochemical control, chiral auxiliaries or asymmetric catalysis may be employed. Statistical experimental design (e.g., factorial design) can optimize parameters like temperature, solvent polarity, and stoichiometry to maximize yield and purity. For example, cyclopropane functionalization steps may require low temperatures to preserve stereochemical integrity .
Q. Which analytical techniques are most reliable for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer : A combination of / NMR (nuclear Overhauser effect spectroscopy, NOESY) and X-ray crystallography is critical for stereochemical confirmation. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups (e.g., chloromethyl C–Cl stretch at ~600–800 cm). Polarimetry or chiral HPLC can assess enantiomeric excess in resolved intermediates .
Q. How should researchers handle and store this compound to ensure stability during experimental workflows?
- Methodological Answer : The chloromethyl group’s reactivity necessitates storage under inert atmospheres (argon/nitrogen) at –20°C in amber glass vials to prevent light-induced degradation. Thermal stability should be assessed via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). Hydrolytic susceptibility requires anhydrous solvents in reactions .
Advanced Research Questions
Q. What experimental strategies can elucidate the stereochemical influence of the (1R,2R)-cyclopropane moiety on biological or catalytic activity?
- Methodological Answer : Comparative studies using diastereomers or enantiomers can isolate stereochemical effects. For example, enzymatic assays or receptor-binding studies (e.g., surface plasmon resonance) paired with molecular docking simulations may reveal steric or electronic interactions. Structural analogs with modified cyclopropane substituents can further probe activity-structure relationships .
Q. How can researchers resolve contradictions in reactivity or biological data observed across different studies?
- Methodological Answer : Contradictions often arise from impurities, solvent effects, or unaccounted variables. Robust statistical methods (e.g., response surface methodology) and replication studies under standardized conditions are essential. Meta-analyses of published data, combined with sensitivity analyses, can identify critical variables (e.g., trace metal contaminants in catalysts) .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers. Membrane-based separations (nanofiltration) or simulated moving bed (SMB) chromatography improve scalability. Solvent selection (e.g., heptane/isopropanol) must balance polarity and environmental safety .
Q. What methodologies are recommended for studying thermal degradation pathways and kinetic stability?
- Methodological Answer : Accelerated stability studies under controlled humidity/temperature (ICH Q1A guidelines) paired with LC-MS or GC-MS identify degradation products. Isothermal calorimetry quantifies activation energy () for decomposition. Computational methods (DFT) predict bond dissociation energies and degradation intermediates .
Q. How can computational modeling (e.g., DFT, molecular docking) guide the rational design of derivatives with enhanced properties?
- Methodological Answer : Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity. Molecular dynamics simulations assess binding affinities to biological targets (e.g., enzymes). QSAR models correlate structural features (e.g., cyclopropane ring strain) with activity, enabling prioritized synthesis of high-potential derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
